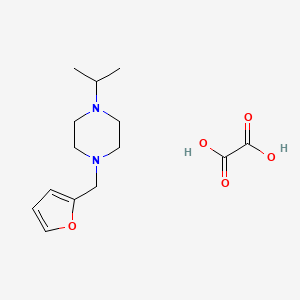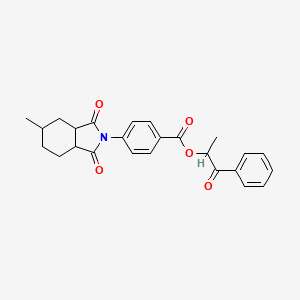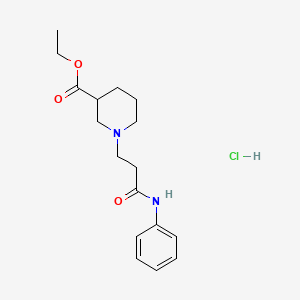![molecular formula C16H16ClNO3S B3941162 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)propanamide](/img/structure/B3941162.png)
3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)propanamide
Vue d'ensemble
Description
3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)propanamide, also known as MCOPPB, is a chemical compound that has gained attention in scientific research due to its potential as a modulator of the dopamine system. The compound was first synthesized in 2005 by researchers at the University of California, Los Angeles, and has since been the subject of numerous studies exploring its properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)propanamide involves its binding to the dopamine transporter protein, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the reuptake of dopamine, 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)propanamide increases the availability of the neurotransmitter in the brain, leading to increased dopamine signaling and improved neural function.
Biochemical and Physiological Effects:
In addition to its effects on dopamine signaling, 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)propanamide has been found to have other biochemical and physiological effects. For example, the compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)propanamide has also been found to have anti-inflammatory properties and may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)propanamide for laboratory experiments is its specificity for the dopamine transporter, which allows researchers to study the effects of dopamine modulation in a more targeted way. However, one limitation of the compound is its relatively short half-life, which may make it less suitable for certain types of experiments.
Orientations Futures
There are several potential future directions for research on 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)propanamide. One area of interest is the compound's potential as a treatment for addiction, particularly in the context of opioid use disorder. Other potential applications include the treatment of cognitive disorders such as Alzheimer's disease and the use of 3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)propanamide as a tool for studying the role of dopamine in various neurological and psychiatric conditions.
Applications De Recherche Scientifique
3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)propanamide has been found to have potential applications in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. In preclinical studies, the compound has been shown to modulate dopamine release and uptake in the brain, leading to improvements in motor function and cognitive performance.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-12-3-2-4-14(11-12)18-16(19)9-10-22(20,21)15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSSNQBKEULHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669040 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3941079.png)

![2,7,7-trimethyl-4-(3-methyl-2-thienyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941093.png)

![5-[4-(3-bromo-4-methoxybenzoyl)-1-piperazinyl]-N-cyclopropyl-2-nitroaniline](/img/structure/B3941121.png)

![2-methoxy-6-{[3-(2-methoxyphenoxy)azetidin-1-yl]methyl}phenol](/img/structure/B3941133.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B3941138.png)
![3-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)-1-propanol](/img/structure/B3941141.png)




![methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)pentanoate](/img/structure/B3941172.png)